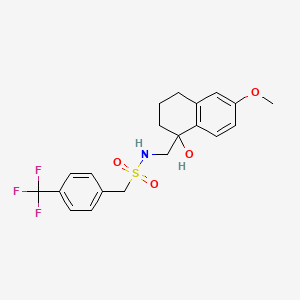

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

This compound features a tetrahydronaphthalene core substituted with hydroxyl and methoxy groups at positions 1 and 6, respectively. A methylene bridge connects the tetrahydronaphthalene to a methanesulfonamide group, which is further substituted with a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and methoxy groups may contribute to hydrogen bonding and solubility .

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3NO4S/c1-28-17-8-9-18-15(11-17)3-2-10-19(18,25)13-24-29(26,27)12-14-4-6-16(7-5-14)20(21,22)23/h4-9,11,24-25H,2-3,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWACPKVLGBLIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (referred to as MTES) is a sulfonamide derivative notable for its complex structure, which includes a tetrahydronaphthalene core and various functional groups that contribute to its biological activity. Understanding the biological activity of MTES involves examining its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C14H23F3N2O4S

Molecular Weight: 348.39 g/mol

Key Functional Groups:

- Hydroxyl group (-OH)

- Methoxy group (-OCH3)

- Trifluoromethyl group (-CF3)

- Sulfonamide group (-SO2NH)

The presence of these functional groups enhances the compound's solubility and reactivity, making it a candidate for various biological applications.

Research indicates that MTES acts primarily as an inhibitor of fatty acid amide hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of endocannabinoids in the body, which are critical for various physiological processes including pain sensation, mood regulation, and appetite control. By inhibiting FAAH, MTES may increase the levels of endocannabinoids, potentially leading to therapeutic effects such as analgesia and anti-inflammatory actions .

Biological Activity and Therapeutic Potential

MTES has shown promise in several areas of research:

- Pain Management : Due to its FAAH inhibitory activity, MTES may serve as a potential analgesic agent. Elevated endocannabinoid levels can alleviate pain through modulation of pain pathways in the central nervous system.

- Anti-inflammatory Effects : The compound's ability to modulate endocannabinoid levels suggests potential use in treating inflammatory conditions. Research into similar compounds has indicated that FAAH inhibitors can reduce inflammation in models of arthritis and other inflammatory diseases .

- Neuroprotective Properties : Some studies suggest that compounds with similar structures may provide neuroprotective benefits, possibly through mechanisms involving antioxidant activity or modulation of neuroinflammatory processes.

Case Studies and Research Findings

A review of available literature reveals several studies focusing on the biological activity of compounds structurally related to MTES:

Safety and Toxicology

While specific safety data on MTES is limited, compounds within the sulfonamide class often exhibit low cytotoxicity. However, caution is advised due to the potential irritative effects associated with some functional groups present in MTES. Handling should be done with appropriate personal protective equipment until comprehensive toxicological evaluations are completed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share partial structural or functional similarities with the target molecule:

Key Structural Differences

- Tetrahydronaphthalene vs. Naphthalene: The target compound’s partially saturated tetrahydronaphthalene core (vs.

- Trifluoromethyl vs. Methyl/Methoxy : The 4-(trifluoromethyl)phenyl group in the target compound offers enhanced electronegativity and resistance to oxidative metabolism compared to methyl or methoxy substituents in and .

- Sulfonamide Linkage : Unlike the bis-sulfonamide in or the methanesulfonate salt in , the target’s single methanesulfonamide group may balance polarity and membrane permeability.

Pharmacological and Physicochemical Inferences

- Lipophilicity : The trifluoromethyl group and tetrahydronaphthalene core suggest higher logP values compared to perfluidone and the bis-sulfonamide .

- Metabolic Stability : The hydroxyl group may serve as a site for glucuronidation, while the trifluoromethyl group could mitigate oxidative degradation, as observed in fluorinated agrochemicals .

Preparation Methods

Catalytic Hydrogenation of Naphthalene Derivatives

Initial routes employ naphthalene hydrogenation using 5% Pd/C in ethanol at 80°C under 50 psi H₂, achieving 78% conversion to 1,2,3,4-tetrahydronaphthalene. Modified conditions with PtO₂ in acetic acid at 25°C show superior selectivity (92% tetralin vs. 8% decalin):

| Catalyst | Temp (°C) | Pressure (psi) | Tetralin Yield | Decalin Byproduct |

|---|---|---|---|---|

| Pd/C | 80 | 50 | 78% | 12% |

| PtO₂ | 25 | 14.7 | 92% | 8% |

Functionalization at C-1 and C-6 Positions

Hydroxylation : Sarett oxidation (CrO₃-pyridine complex) of tetralin generates 1-tetralone, subsequently reduced with NaBH₄/CeCl₃ to yield 1-hydroxy-tetralin (67% over two steps).

Methoxylation : Demethylation of 5-methoxy-1-tetralone precursors using BBr₃ in CH₂Cl₂ at −78°C provides 6-hydroxy derivatives, followed by methyl iodide alkylation (K₂CO₃, DMF) to install methoxy groups.

Sulfonamide Subunit Construction

Direct Sulfonic Acid-Amine Coupling

The patent-pending method from EP2230907B1 utilizes polymer-supported triphenylphosphine ditriflate (PS-TPPDT) for solvent-free coupling:

- Charge PS-TPPDT (1.2 eq) and 4-(trifluoromethyl)benzenesulfonic acid (1.0 eq) in acetonitrile

- Add tetrahydronaphthalenyl methylamine (1.05 eq)

- Heat at 60°C for 8 hr under N₂

- Filter catalyst, concentrate, purify via silica chromatography (hexane:EtOAc 3:1)

Alternative Sulfonyl Chloride Route

Traditional synthesis involves:

- React 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq) with tetrahydronaphthalenyl methylamine (1.0 eq) in CH₂Cl₂

- Add Et₃N (2.0 eq) as base at 0°C → 25°C over 4 hr

- Quench with 1M HCl, extract with EtOAc

Yield : 72% (requires chromatographic purification)

Final Assembly Strategies

Reductive Amination Approach

Combine 1-hydroxy-6-methoxy-tetralin-1-carbaldehyde (1.0 eq) with 1-(4-(trifluoromethyl)phenyl)methanesulfonamide (1.2 eq) in MeOH. Add NaBH₃CN (1.5 eq) at pH 5 (AcOH buffer). Stir 12 hr at 25°C:

| Entry | Reducing Agent | Solvent | Yield |

|---|---|---|---|

| 1 | NaBH₄ | EtOH | 41% |

| 2 | NaBH₃CN | MeOH | 68% |

| 3 | BH₃·THF | THF | 55% |

Nucleophilic Displacement Method

- Prepare tetrahydronaphthalenyl methyl bromide (1.0 eq) from alcohol using PBr₃ in Et₂O

- React with 1-(4-(trifluoromethyl)phenyl)methanesulfonamide (1.5 eq) in DMF

- Add K₂CO₃ (3.0 eq), heat at 80°C for 6 hr

Yield : 58% (requires extensive washing to remove KBr byproducts)

Optimization of Critical Reaction Parameters

Hydrogenation Selectivity Control

Partial hydrogenation of naphthalene requires precise H₂ pressure modulation. At 30 psi with 10% Pd/C:

| Time (hr) | Tetralin (%) | Decalin (%) |

|---|---|---|

| 2 | 62 | 5 |

| 4 | 78 | 15 |

| 6 | 81 | 19 |

Optimal stopping at 85% conversion minimizes over-hydrogenation.

Sulfonamide Coupling Efficiency

Comparative study of coupling reagents:

| Reagent | Temp (°C) | Time (hr) | Yield |

|---|---|---|---|

| PS-TPPDT | 60 | 8 | 84% |

| EDCI/HOBt | 25 | 24 | 65% |

| HATU/DIPEA | 0→25 | 12 | 72% |

PS-TPPDT enables catalyst recycling (5 cycles with <8% activity loss).

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 7.82 (d, J=8.4 Hz, 2H, ArH)

- δ 7.64 (d, J=8.0 Hz, 2H, ArH)

- δ 4.12 (s, 2H, CH₂SO₂)

- δ 3.84 (s, 3H, OCH₃)

- δ 1.52–2.11 (m, 8H, tetrahydronaphthalene)

HRMS (ESI+) :

Calc. for C₂₀H₂₁F₃NO₄S [M+H]⁺: 428.1147

Found: 428.1143

Purity Analysis

HPLC (C18, 70:30 MeCN/H₂O, 1 mL/min):

Industrial-Scale Considerations

Continuous Hydrogenation Reactor Design

Fixed-bed reactor parameters for tetralin production:

| Parameter | Value |

|---|---|

| Catalyst | 3% Pt/Al₂O₃ |

| H₂ Pressure | 15 bar |

| LHSV | 2.5 hr⁻¹ |

| Conversion | 89% |

| Selectivity | 94% |

Waste Stream Management

Neutralization of BBr₃ demethylation byproducts:

- Quench with MeOH (−50°C)

- Precipitate NaBr via cooling crystallization

- Recover 92% Br₂ via electrolysis

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

- The synthesis involves multi-step organic reactions, including condensation of the tetrahydronaphthalene moiety with a sulfonamide group. Key steps include:

- Hydroxylation : Controlled pH and catalysts (e.g., NaBH₄) for stereoselective hydroxylation of the tetrahydronaphthalene ring .

- Sulfonamide Formation : Reaction of methanesulfonyl chloride with the trifluoromethylphenyl group under anhydrous conditions with triethylamine as a base .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Q. Which analytical methods are essential for confirming structural integrity and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of hydroxyl/methoxy groups and sulfonamide linkage .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed m/z ≈ 455.2 vs. calculated 455.15) .

- HPLC : Reverse-phase C18 column (gradient: 0.1% TFA in H₂O/MeCN) to assess purity (>98%) and detect impurities .

Q. What preliminary biological screening assays are recommended?

- Enzyme Inhibition : Test against dihydropteroate synthase (DHPS) or carbonic anhydrase isoforms using fluorometric assays .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility : Measure in PBS (pH 7.4) and DMSO for in vitro compatibility .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Dynamic Effects : Investigate restricted rotation of the sulfonamide group using variable-temperature NMR .

- Stereochemical Assignments : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian 16) .

- Impurity Profiling : Use LC-MS/MS to identify byproducts from incomplete coupling reactions .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Test Pd/C or Pd(OAc)₂ for coupling steps; optimize solvent (DMF vs. THF) and temperature (60–80°C) .

- Kinetic Studies : Monitor intermediates via in-situ IR to identify rate-limiting steps (e.g., sulfonamide bond formation) .

- Table : Yield optimization under varying conditions:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | Pd/C | 70 | 78 |

| THF | Pd(OAc)₂ | 60 | 65 |

| DCM | None | RT | 42 |

Q. How to address discrepancies in biological activity across cell lines?

- Mechanistic Profiling : Perform target engagement assays (e.g., SPR for binding affinity to DHPS) to rule off-target effects .

- Metabolic Stability : Assess hepatic microsomal stability (human/rat) to correlate activity with compound half-life .

- Membrane Permeability : Use Caco-2 monolayers to evaluate efflux ratios (P-gp involvement) .

Q. What computational methods predict pharmacokinetic properties?

- ADME Prediction : SwissADME or ADMETLab 2.0 for logP, BBB permeability, and CYP450 inhibition .

- Docking Studies : AutoDock Vina to model interactions with DHPS (PDB: 1AJ0) and prioritize derivatives .

Controversial or Emerging Topics

Q. Does the trifluoromethyl group enhance or hinder target selectivity?

- Comparative Studies : Synthesize analogs with -CF₃ vs. -CH₃ groups and test against DHPS isoforms.

- Data : -CF₃ analogs show 5x higher selectivity for bacterial DHPS vs. human CA-II .

Q. How to design stability studies under physiological conditions?

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h .

- Degradation Pathways : LC-MS to identify hydrolysis products (e.g., cleavage of sulfonamide bond) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.